![molecular formula C9H11IN2O4 B3054147 2',5'-Dideoxy-5'-iodouridine CAS No. 58510-66-0](/img/structure/B3054147.png)
2',5'-Dideoxy-5'-iodouridine
Overview
Description
2’,5’-Dideoxy-5’-iodouridine is a purine nucleoside analog . It is commonly used as a research tool for antiviral and anticancer studies . It has broad antitumor activity targeting indolent lymphoid malignancies .
Molecular Structure Analysis
The empirical formula of 2’,5’-Dideoxy-5’-iodouridine is C9H11IN2O4 . Its molecular weight is 338.10 . The SMILES string representation isOC[C@@H]1CCC@@HN2C=C(I)C(=O)NC2=O
. Physical And Chemical Properties Analysis
2’,5’-Dideoxy-5’-iodouridine is a powder with a melting point of 176 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Antiviral Properties
2',5'-Dideoxy-5'-iodouridine, a thymidine analogue, demonstrates significant antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). Research has shown its effectiveness in inhibiting viral replication, suggesting its potential as a valuable tool in the treatment of viral infections. Notably, this compound exhibits minimal cellular toxicity, enhancing its appeal for medical applications. Investigations into its antiviral efficacy have included studies on its impact on viral DNA synthesis and the role of phosphorylation by HSV-1-induced thymidine kinase in its mechanism of action (Cheng et al., 1975), (Sim et al., 1982).
Derivatives and Modifications
Research has also focused on synthesizing derivatives of 2',5'-Dideoxy-5'-iodouridine to enhance its antiviral properties. Efforts include the preparation of N-acetyl and N,3'-O-diacetyl derivatives, aiming to increase its ability to inhibit the phosphorylation of thymidine by the deoxypyrimidine kinase of HSV-1. These studies highlight the potential for modified compounds to offer more effective antiviral agents (Markham et al., 1982).
Application in DNA Synthesis and Modification
2',5'-Dideoxy-5'-iodouridine has also been incorporated into DNA structures, demonstrating its utility in biochemical research. The incorporation of this nucleoside into DNA has been studied, particularly in relation to its effects on the DNA structure and the potential for creating phosphoramidate bonds within DNA. This research offers insights into the ways in which DNA can be chemically modified and manipulated for various scientific purposes (Chen et al., 1976).
Inhibition of HIV Replication
Further studies have explored the potential of 2',5'-Dideoxy-5'-iodouridine in inhibiting the replication of human immunodeficiency virus (HIV). These investigations focus on its selective inhibition properties, offering a promising avenue for HIV treatment research (Lin et al., 1989).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLLSHCWALPBJ-SHYZEUOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CI)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561682 | |
Record name | 2',5'-Dideoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dideoxy-5'-iodouridine | |
CAS RN |
58510-66-0 | |
Record name | 2',5'-Dideoxy-5'-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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